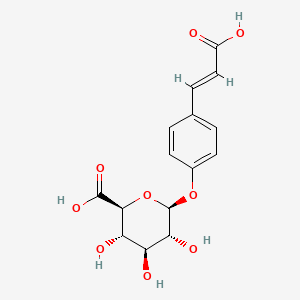

Acide p-coumarique glucuronide

Vue d'ensemble

Description

Physical And Chemical Properties Analysis

The compound appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The exact physical and chemical properties such as melting point, boiling point, flash point, etc., are not available for this specific compound.Applications De Recherche Scientifique

Biosynthèse de novo

L’acide p-coumarique glucuronide est utilisé dans la biosynthèse de novo de l’acide p-coumarique et de l’acide caféique à partir de carboxyméthylcellulose par une stratégie de co-culture microbienne . Cette stratégie a retenu beaucoup d’attention en raison de son caractère économique et respectueux de l’environnement. Le titre final de p-CA dans le milieu CMC à 30 g/L a été porté à 71,71 mg/L, soit 155,9 fois plus élevé que celui obtenu en monoculture .

Applications thérapeutiques

L’this compound a des propriétés antinécrosantes, anticholestatiques et anti-amibiennes . Il a été démontré qu’il réduisait considérablement les niveaux de l’alanine aminotransférase, un biomarqueur de la nécrose, et qu’il empêchait complètement l’augmentation des niveaux de phosphatase alcaline et de γ-glutamyl transpeptidase, des marqueurs de la cholestase, chez les rats intoxiqués par le CCl4 ainsi que chez ceux soumis à la BDL .

Propriétés antioxydantes

L’this compound a des propriétés antioxydantes . Il a été démontré qu’il avait un effet positif sur la prévention et le traitement des maladies en inhibant le stress oxydatif .

Propriétés antitumorales

L’this compound a également des propriétés antitumorales . Il a été démontré qu’il possédait diverses activités biologiques, telles que des propriétés antioxydantes, anti-inflammatoires, analgésiques et antimicrobiennes .

Efficacité antibactérienne

L’this compound a une efficacité antibactérienne à large spectre . Il a été utilisé dans des études pour comprendre son exposition moléculaire de l’efficacité antibactérienne <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20

Mécanisme D'action

Target of Action

p-Coumaric acid glucuronide, also known as (2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, primarily targets Prostaglandin reductase 1 in humans . This enzyme plays a crucial role in the metabolism of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals . It also targets Histidine ammonia-lyase in Rhodobacter sphaeroides , an enzyme involved in the breakdown of histidine .

Mode of Action

It’s known that p-coumaric acid, the parent compound, exhibits various biological activities such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties . These effects are likely due to its interaction with its targets and the resulting changes in cellular processes .

Biochemical Pathways

p-Coumaric acid glucuronide is involved in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids . It’s also part of the phenylpropanoid biosynthesis pathway, which leads to the production of flavonoids and other secondary metabolites . These pathways and their downstream effects play a significant role in plant metabolism and human health .

Pharmacokinetics

Studies on p-coumaric acid, the parent compound, suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . It’s known to be stable in mouse liver microsomes (MLM) and human liver microsomes (HLM), suggesting good metabolic stability . The hepatic extraction ratio of the compound is found to be in the intermediate range .

Result of Action

For instance, it significantly reduced the levels of the necrosis biomarker, alanine aminotransferase, and completely prevented the increase in the levels of the cholestasis markers, alkaline phosphatase and γ-glutamyl transpeptidase in rats intoxicated with CCl4 .

Action Environment

The action, efficacy, and stability of p-Coumaric acid glucuronide can be influenced by various environmental factors. For instance, the bioavailability of hydroxycinnamic acids (HCAs), a class of compounds that includes p-Coumaric acid, can be affected by the release from the food matrix after ingestion

Analyse Biochimique

Biochemical Properties

p-Coumaric acid glucuronide is a product of the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids . In plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .

Cellular Effects

Its precursor, p-coumaric acid, has been shown to have various biological activities, such as antioxidant, anti-inflammatory, analgesic, and anti-antimicrobial properties .

Molecular Mechanism

It is known that phenolic compounds, including p-coumaric acid, are well-known antioxidants that scavenge and therefore potentially protect against reactive oxygen and nitrogen species (ROS or RNS)-induced in vivo damage .

Temporal Effects in Laboratory Settings

It is known that the maximum plasma concentration of coumaric acid is reached in minutes after ingestion, and halftime in blood circulation is longer than that of more hydroxylated cinnamates .

Dosage Effects in Animal Models

Studies on p-coumaric acid have shown that it has beneficial effects in amelioration of diabetes, carcinogenesis, or uncontrolled inflammation .

Metabolic Pathways

p-Coumaric acid glucuronide is involved in the metabolism of phenolic compounds . The main biosynthetic route involves the deamination of phenylalanine into trans-cinnamic acid, followed by hydroxylation into coumaric acids .

Transport and Distribution

It is known that in plants, p-coumaric acid is a predominant isomer that is preferentially bound to cell wall polysaccharides by an ester bond .

Subcellular Localization

Studies on related enzymes such as Pp4CL1 and Pp4CL10, which are involved in the biosynthesis of coumarin skeleton, have shown that these proteins are localized in the cytosol .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(E)-2-carboxyethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O9/c16-9(17)6-3-7-1-4-8(5-2-7)23-15-12(20)10(18)11(19)13(24-15)14(21)22/h1-6,10-13,15,18-20H,(H,16,17)(H,21,22)/b6-3+/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKJXEKPKWKYKR-KPGYTNHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747381 | |

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

214689-30-2 | |

| Record name | 4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B586489.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)

![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)